1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-21(20-16-29-22-14-8-7-13-19(20)22)15-25-24(28)26-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,27H,15H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXRAQJINHHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of benzhydryl chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine to form the intermediate, which is then reacted with isocyanate to yield the final urea derivative . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the hydroxyethyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzo[b]thiophene ring.
Reduction: Reduced forms of the benzhydryl or hydroxyethyl groups.
Substitution: Substituted derivatives at the benzhydryl or hydroxyethyl positions.
Scientific Research Applications
1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl urea linkage may facilitate binding to proteins, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[b]thiophene and Urea Moieties
- Compound 7a-d (): These urea derivatives feature tetrahydrobenzo[b]thiophene cores with cyano, benzoyl, or hydrazono substituents. Unlike the target compound, they lack the benzhydryl group and hydroxyethyl linker. This difference may impact solubility and target binding .
- 1-(1,3-Benzothiazol-2-yl)-3-benzoylthio-urea () : Replacing benzo[b]thiophene with benzothiazole alters electronic properties (increased electronegativity due to the thiazole nitrogen). The benzoylthio-urea group introduces additional steric bulk, which may reduce membrane permeability compared to the hydroxyethyl-urea in the target compound .
Benzo[b]thiophene-Containing Non-Urea Compounds
- (Z)-5-[2-(Benzo[b]thiophen-3-yl)ethenyl]-1H-tetrazole (): This tetrazole derivative exhibits a planar benzothiophene system with dihedral angles of 60.94°–88.92° relative to the tetrazole ring.
- (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)prop-2-en-1-one derivatives (): Compounds 8–10 feature a propenone linker instead of urea. Substituents like fluorine (8, 10) or methoxy (9) influence electronic properties (e.g., electron-withdrawing effects of fluorine). These compounds prioritize ketone-mediated interactions over urea-driven hydrogen bonding, suggesting divergent target selectivity .
HDAC6 Inhibitors with Benzo[b]thiophene Scaffolds ()
A patent discloses 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole derivatives as HDAC6 inhibitors. Unlike the target compound, these molecules utilize tetrazole and oxadiazole rings for zinc-binding in HDAC active sites.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Planarity and Dihedral Angles : The target compound’s benzo[b]thiophene and urea groups likely adopt a planar conformation, similar to tetrazole derivatives in . However, dihedral angles between aromatic systems (e.g., 23.91°–84.47° in ) suggest that substituent positioning critically affects molecular interactions .
- Hydrogen-Bonding vs. Hydrophobic Interactions : Urea-containing compounds (target, 7a-d) prioritize H-bonding, whereas tetrazole/oxadiazole derivatives (–3) favor hydrophobic or metal-coordination interactions. This dichotomy highlights the need for target-specific design .
Biological Activity
1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be depicted as follows:
This structure includes a benzhydryl group and a benzo[b]thiophene moiety, which are crucial for its biological interactions.
Research indicates that this compound exhibits antitumor and anti-inflammatory properties. The mechanisms by which it exerts these effects include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.
- Modulation of Signaling Pathways : It is believed to interfere with specific signaling pathways involved in inflammation and tumor growth, including the NF-kB pathway.
Biological Activity Data
Case Studies
- Antitumor Activity : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
- Anti-inflammatory Effects : Another investigation assessed the compound's ability to reduce inflammation in a murine model of arthritis. The results indicated a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) following administration of the compound, with an IC50 value of 20 µM.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and moderate half-life, making it suitable for further development as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
